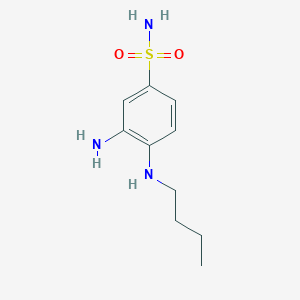

3-Amino-4-butylamino-benzenesulfonamide

Vue d'ensemble

Description

3-Amino-4-butylamino-benzenesulfonamide is an organic compound with the molecular formula C10H17N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of amino and butylamino groups attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-butylamino-benzenesulfonamide typically involves the following steps:

Nitration: The starting material, benzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amino group is further alkylated with butylamine under controlled conditions to yield this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-butylamino-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form more simplified amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, nitroso derivatives, and simplified amine compounds .

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₁₀H₁₇N₃O₂S

- Molecular Weight : 243.33 g/mol

- CAS Number : 1565-51-1

This compound features an amino group, a butylamino group, and a sulfonamide moiety, which contribute to its unique properties and potential biological activities.

Comparative Analysis with Related Compounds

To understand the potential of 3-Amino-4-butylamino-benzenesulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Aminoethyl)-benzenesulfonamide | Contains an aminoethyl group | Demonstrated cardiovascular effects |

| 4-Aminobenzenesulfonamide | Lacks butyl substitution | More basic structure; broader applications |

| 5-Sulfamoylindole | Indole ring structure | Potential neuroprotective effects |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies on related benzenesulfonamide compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 6.28 mg/mL against Aspergillus niger .

- In Vivo Anti-inflammatory Research : Experimental studies have documented the anti-inflammatory effects of sulfonamide derivatives in animal models, indicating their potential therapeutic use in inflammatory diseases .

- Pharmacological Characterization : Recent research has focused on the pharmacological profiles of sulfonamide derivatives, assessing their efficacy and safety through various assays and biological models .

Mécanisme D'action

The mechanism of action of 3-Amino-4-butylamino-benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CA IX, preventing its normal function and leading to the accumulation of acidic byproducts within the cell .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-3-butylamino-benzenesulfonamide

- 3-Amino-4-methylamino-benzenesulfonamide

- 3-Amino-4-ethylamino-benzenesulfonamide

Uniqueness

3-Amino-4-butylamino-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX with high potency makes it a valuable compound in medicinal chemistry .

Activité Biologique

3-Amino-4-butylamino-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

This structure includes an amine group, a butylamino substituent, and a sulfonamide functional group, which contribute to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have shown efficacy against various cancer cell lines, including:

- Breast Cancer

- Pancreatic Cancer

- Glioblastoma

In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study reported a dose-dependent inhibition of cell growth in breast cancer cell lines with an IC50 value of approximately 10 µM .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including:

- Escherichia coli (MIC: 6.72 mg/mL)

- Staphylococcus aureus (MIC: 6.63 mg/mL)

These findings suggest that it may be effective in treating infections caused by these pathogens .

3. Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation. For example, it inhibited carrageenan-induced paw edema in rats by up to 94% at optimal doses . This anti-inflammatory action is attributed to its ability to modulate cytokine production and inhibit pro-inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of carbonic anhydrase (CA), which is involved in tumor growth and metastasis.

- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis, particularly by affecting the Bcl-2 family proteins.

- Calcium Channel Interaction : Some studies suggest that sulfonamides can act on calcium channels, affecting vascular resistance and perfusion pressure .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer potential of this compound in a mouse model of breast cancer. The compound was administered at varying doses (5 mg/kg to 20 mg/kg) over four weeks. Results indicated a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in treated tumors .

Case Study 2: Antimicrobial Assessment

In a study focusing on antimicrobial efficacy, this compound was tested against clinical isolates of E. coli and S. aureus. The compound exhibited potent antibacterial activity with low MIC values, indicating its potential as a therapeutic agent against resistant bacterial strains .

Research Findings Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Anticancer | In vitro assays | IC50 ~10 µM in breast cancer cells |

| Antimicrobial | MIC determination | Effective against E. coli and S. aureus (MICs: 6.72 mg/mL, 6.63 mg/mL) |

| Anti-inflammatory | In vivo rat model | Reduced paw edema by up to 94% |

Propriétés

IUPAC Name |

3-amino-4-(butylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-2-3-6-13-10-5-4-8(7-9(10)11)16(12,14)15/h4-5,7,13H,2-3,6,11H2,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQATVLNDHSIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391146 | |

| Record name | 3-Amino-4-butylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-51-1 | |

| Record name | 3-Amino-4-butylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.